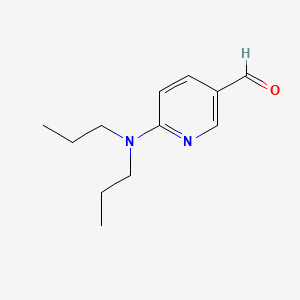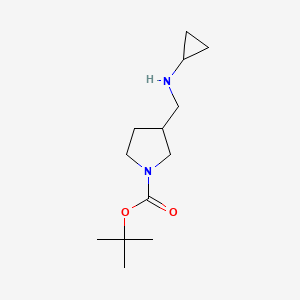
tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 887587-25-9 . It has a molecular weight of 226.32 and its IUPAC name is tert-butyl 3- (cyclopropylamino)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antibacterial Agents: A study found that compounds with a cycloalkylamino group, like tert-butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate, displayed significant in vitro and in vivo antibacterial activities. Specifically, a (3S)-3-amino-pyrrolidine enhanced the activity of certain derivatives (D. Bouzard et al., 1992).
Asymmetric Synthesis: Another research demonstrated the efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are important for pharmaceutical development. The synthesis achieved high yield and optical purity, showcasing the relevance of this compound in stereoselective synthesis (John Y. L. Chung et al., 2005).
Drug Metabolism: Research on CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, showed that tert-butyl compounds like tert-butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate undergo specific metabolic pathways involving CYP3A4, CYP3A5, and CYP2C8, which are crucial for drug development and safety (C. Prakash et al., 2008).
Intermediate in Drug Synthesis: This compound has been used as an intermediate in the synthesis of lymphocyte function-associated antigen 1 inhibitors. The research highlighted its role in practical and scalable synthesis processes (Wenjie Li et al., 2012).
Tyk2 Inhibitors: An efficient method for synthesizing highly functionalized 2-pyrrolidinones, like tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, was reported. This compound was essential in the development of novel macrocyclic Tyk2 inhibitors (Y. Sasaki et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
tert-butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10(9-15)8-14-11-4-5-11/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJQJMXQZAKIHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693564 |
Source


|
| Record name | tert-Butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
1289387-40-1 |
Source


|
| Record name | tert-Butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)
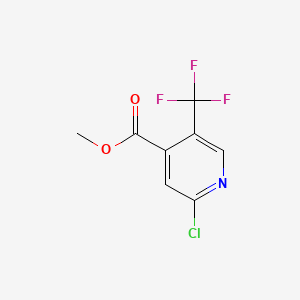
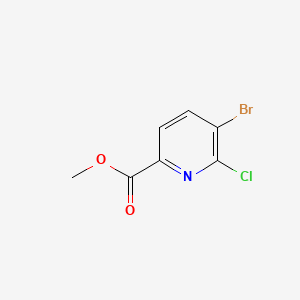
![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)
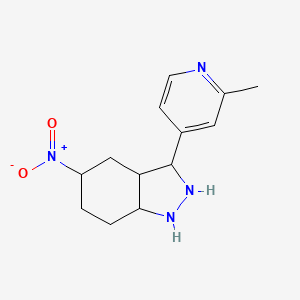
![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)
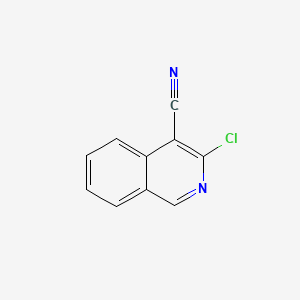
![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)
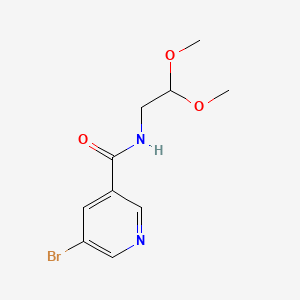
![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)

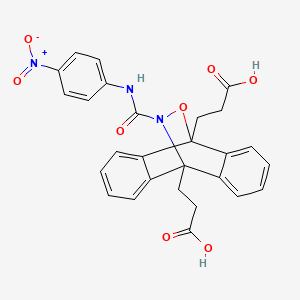
![6-Methoxypyrido[2,3-b]pyrazine](/img/structure/B567755.png)
